Siduron

Descripción general

Descripción

Mecanismo De Acción

Target of Action

Siduron, also known as Tupersan, is a selective herbicide that primarily targets and controls the growth of various weeds and grasses . It is particularly effective against annual grasses, such as crabgrass, foxtail, and goosegrass . Unlike many other herbicides, this compound selectively targets specific weeds without harming desirable plants, such as turfgrass .

Mode of Action

This compound works by inhibiting cell division in the meristematic regions of the target plants, effectively stopping their growth and development . It acts as a pre-emergent herbicide, meaning it is applied before the targeted weeds have emerged from the soil . This timing is crucial in controlling the growth of unwanted plants, as it prevents them from establishing a foothold in the treated area . Once absorbed by the plant, this compound interferes with the process of cell division, ultimately leading to the death of the weed .

Biochemical Pathways

It is known that this compound disrupts normal nucleic acid metabolism necessary for protein and cell wall synthesis . More research is needed to fully elucidate the biochemical pathways affected by this compound.

Pharmacokinetics (ADME Properties)

It is known that this compound is absorbed by both barley roots and shoots . No metabolites of this compound were present in the extracts from plants treated at various times . More research is needed to fully understand the ADME properties of this compound.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell division in the meristematic regions of the target plants . This results in the cessation of growth and development of the plants, ultimately leading to their death . At the cellular level, this compound disrupts normal nucleic acid metabolism necessary for protein and cell wall synthesis .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the herbicide must be present at the time of seed germination to effectively reduce plant growth . Additionally, the soil type can impact the effectiveness of this compound, with certain types of soil potentially reducing its efficacy . Furthermore, the timing of application is crucial, as this compound must be applied before the targeted weeds have emerged from the soil . Environmental conditions such as temperature and rainfall can also affect the efficacy and stability of this compound .

Aplicaciones Científicas De Investigación

Siduron has several scientific research applications, including:

Análisis Bioquímico

Biochemical Properties

Siduron interacts with various biomolecules in the environment. It has been found to suppress the growth of certain soil bacteria, such as Azotobacter sp. and Chlorella vulgaris . It does not affect actinomycetes, filamentous fungi, soil ciliates, and other algae . These interactions suggest that this compound may have a selective inhibitory effect on certain biochemical reactions involving these organisms.

Cellular Effects

This compound has been observed to have effects on various types of cells. For instance, in a study on the earthworm Eisenia fetida, it was found that this compound could cause DNA damage . This suggests that this compound may influence cell function by interacting with the genetic material of the cell, potentially affecting gene expression and cellular metabolism.

Molecular Mechanism

Its ability to cause DNA damage in earthworms suggests that it may interact with biomolecules at a molecular level

Temporal Effects in Laboratory Settings

This compound exhibits temporal effects in laboratory settings. It has a low aqueous solubility and is volatile . Based on its chemical properties, it is moderately mobile and has a high potential to leach to groundwater . It is persistent in both soil and water systems . These properties suggest that the effects of this compound can change over time, depending on its stability, degradation, and the long-term effects observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. In a study on Eisenia fetida earthworms, it was found that this compound could cause DNA damage at sublethal concentrations This suggests that even at low doses, this compound can have significant effects on the organisms

Transport and Distribution

This compound is moderately mobile and has a high potential to leach to groundwater, suggesting that it can be transported and distributed within the environment

Métodos De Preparación

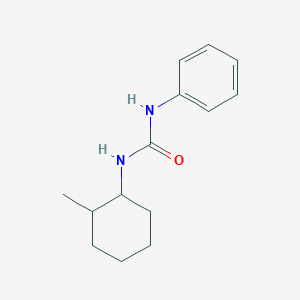

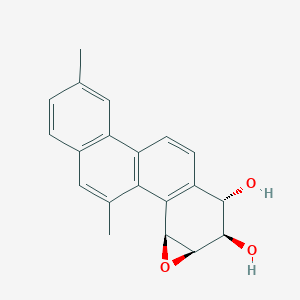

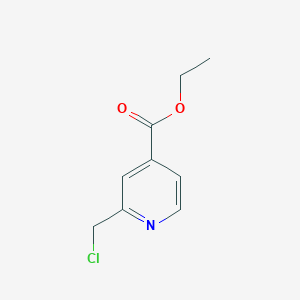

Siduron is synthesized by the reaction of phenyl isocyanate with 2-methylcyclohexylamine . The reaction typically involves the following steps:

- The reaction mixture is then purified to obtain this compound as a white crystalline solid.

Phenyl isocyanate: reacts with under controlled conditions.

Industrial production methods involve similar synthetic routes but are scaled up to meet commercial demands. The reaction conditions are optimized to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Siduron undergoes various chemical reactions, including:

Hydrolysis: This compound can hydrolyze in acidic or basic conditions, leading to the formation of dimethylamine and aniline.

Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .

Comparación Con Compuestos Similares

Siduron is part of the phenylurea class of herbicides. Similar compounds include:

Diuron: Another phenylurea herbicide used for controlling a wide range of weeds.

Linuron: Used for pre-emergence and post-emergence control of weeds in various crops.

Monuron: Primarily used for non-selective weed control.

This compound is unique in its specific application for controlling grassy weeds in cool-season grasses, whereas other phenylurea herbicides may have broader or different applications .

Propiedades

IUPAC Name |

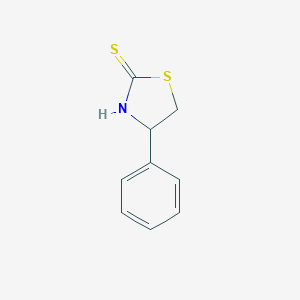

1-(2-methylcyclohexyl)-3-phenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-11-7-5-6-10-13(11)16-14(17)15-12-8-3-2-4-9-12/h2-4,8-9,11,13H,5-7,10H2,1H3,(H2,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXVIIQLNUPXOII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1NC(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7032474 | |

| Record name | Siduron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or white odorless solid; [HSDB] Colorless crystalline solid; [MSDSonline] | |

| Record name | Siduron | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7030 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Sol to the extent of 10% or more in ethanol, dimethylacetamide, dimethylformamide, and methylene chloride., In dimethylacetamide 36.7, dimethylformamide 26, ethanol 16, isophorone 11.8, cellosolve 17.5, and methylene chloride 11.8 (all in g/100 mL) at 25 °C., In water, 18 mg/L at 25 °C | |

| Record name | SIDURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1764 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.08 at 25 °C/25 °C | |

| Record name | SIDURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1764 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

4.0X10-9 mm Hg at 25 °C | |

| Record name | SIDURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1764 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Unlike other substituted urea herbicides, siduron is not a potent inhibitor of photosynthesis; phytotoxic symptoms appear to be associated with root growth inhibition. | |

| Record name | SIDURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1764 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals, Colorless crystals | |

CAS No. |

1982-49-6 | |

| Record name | 1-(2-Methylcyclohexyl)-3-phenylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1982-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Siduron [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001982496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SIDURON | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131951 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Siduron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Siduron | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.223 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SIDURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/513S964LJO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SIDURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1764 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

135 °C, CRYSTALS; MELTING POINT: 157-159 °C /TRANS-SIDURON/ | |

| Record name | SIDURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1764 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Siduron and what is its primary use?

A1: this compound, chemically known as 1-(2-methylcyclohexyl)-3-phenylurea, is a selective, preemergence herbicide primarily used for controlling grassy weeds in turfgrass settings. [, , , ]

Q2: How does this compound work to control weeds?

A2: this compound is absorbed mainly by the roots of germinating seeds and seedlings. [] While its exact mode of action isn't fully understood, research suggests it disrupts root metabolism, particularly nucleic acid metabolism, which is crucial for protein and cell wall synthesis. This disruption ultimately leads to the inhibition of root growth and seedling development. [, , ]

Q3: What are the downstream effects of this compound on target plants?

A3: this compound primarily affects root growth, often inhibiting it more severely than shoot growth. [, , ] This can manifest as reduced root length, fewer dividing cells in the root tip, and overall stunted root development. These effects ultimately hinder the plant's ability to absorb water and nutrients, leading to its demise.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C14H20N2O, and its molecular weight is 232.32 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A5: While the provided research papers do not delve into detailed spectroscopic analysis of this compound, standard characterization techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy would be applicable for determining its structural properties.

Q6: How effective is this compound in controlling specific weed species?

A6: this compound exhibits selectivity in its herbicidal activity. Research demonstrates its effectiveness in controlling various weed grasses, including crabgrass (Digitaria sanguinalis and Digitaria ischaemum), barnyardgrass (Echinochloa crusgalli), downy brome (Bromus tectorum), and medusahead (Taeniatherum asperum). [, , , , ]

Q7: How do environmental factors affect this compound's efficacy?

A8: As this compound is primarily absorbed by roots and translocated through transpiration, environmental factors influencing transpiration, such as temperature and light intensity, can impact its efficacy. Studies show that this compound's toxicity to susceptible species like bermudagrass (Cynodon dactylon) increased at higher temperatures and decreased under low light intensity. []

Q8: How does the application timing of this compound influence its activity?

A9: this compound is primarily used as a preemergence herbicide, meaning it is applied before weed seeds germinate. [, , , ] Applying it at the time of seeding or shortly before provides the best control. While some studies explore its postemergence activity, the efficacy in this context tends to be lower. [, ]

Q9: Has any resistance to this compound been observed in weed populations?

A11: Yes, research suggests that repeated use of this compound can lead to the selection of tolerant biotypes in certain weed populations, such as bermudagrass. [] This highlights the importance of integrated weed management strategies, including cultural practices and the rotation of herbicides with different modes of action, to delay or prevent herbicide resistance.

Q10: What is the current regulatory status of this compound concerning environmental safety?

A10: While the provided research papers do not delve into the specific regulatory details of this compound, it's crucial to consult updated information from relevant regulatory agencies like the Environmental Protection Agency (EPA) in the United States or equivalent bodies in other regions for the latest guidelines and restrictions on its use.

Q11: Are there any known alternatives or substitutes for this compound in turfgrass weed management?

A14: Yes, several alternative herbicides are available for controlling grassy weeds in turfgrass, each with its own mode of action and selectivity profile. Some examples include dinitroanilines like benefin and prodiamine, thiocarbamates like bensulide, and quinolinecarboxylic acids like quinclorac. [, , , ] The choice of herbicide depends on factors like target weed spectrum, desirable turfgrass tolerance, application timing, and environmental considerations.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylsulfanylbutanoyl]-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenyl](/img/structure/B161453.png)